molecular formula C6H6O2 B1668606 pyrocatechol CAS No. 120-80-9

pyrocatechol

Cat. No.: B1668606
CAS No.: 120-80-9
M. Wt: 110.11 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Description

pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a colorless crystalline solid that occurs naturally in trace amounts. This compound was first discovered by the destructive distillation of the plant extract catechin . It is the ortho isomer of the three isomeric benzenediols and is widely used in various industrial applications.

Mechanism of Action

Target of Action

Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, primarily targets two key proteins: Nuclear Factor Kappa B (NF-κB) and Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) . NF-κB is a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection . On the other hand, Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting the activation of NF-κB and simultaneously activating Nrf2 . This dual action results in the suppression of Lipopolysaccharide (LPS)-induced inflammatory responses . LPS is an endotoxin that triggers inflammatory responses through Toll-like receptor 4 (TLR4) on the surface of macrophages .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the degradation of phthalic acid . In this pathway, phthalic acid is an intermediate product, and the metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . The metabolic pathways of phthalic acid under anaerobic and aerobic process conditions are different .

Pharmacokinetics

It is known that this compound is soluble in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammatory responses. By inhibiting NF-κB activation and inducing Nrf2 activation, this compound effectively suppresses LPS-induced inflammatory responses . This results in a decrease in the production of pro-inflammatory mediators, such as nitric oxide (NO), cytokines, and chemokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can form stable complexes with catechols and may catalyze redox reactions in which catechols are involved . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and then to o-benzoquinones . These environmental factors can potentially influence the effectiveness and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. The reaction is carried out at 190°C for 3 hours in a copper autoclave, in the presence of copper (II) sulfate or copper (I) oxide.

    Hydroxylation of Phenol: This method involves the direct hydroxylation of phenol with peroxides, which also produces hydroquinone.

    Dehydrogenation of 1,2-Cyclohexanediol: This method uses a Pd/Te catalyst system at 300°C to produce pyrocatechol as the sole product in a 90% yield.

Industrial Production Methods

The industrial production of this compound is primarily carried out by the hydroxylation of phenol using hydrogen peroxide in the presence of phosphoric acid and catalytic amounts of perchloric acid at 90°C . This method is widely used due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iron (III) chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, dichloromethane, bis(2-chloroethyl) ether.

Major Products

    Ortho-benzoquinone: Formed by the oxidation of this compound.

    Catechol Ethers: Formed by the substitution reactions of this compound with alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol: 1,3-dihydroxybenzene, another isomer of benzenediol.

    Hydroquinone: 1,4-dihydroxybenzene, the para isomer of benzenediol.

Uniqueness

pyrocatechol is unique due to its ortho configuration, which allows it to form stable coordination compounds with metals and undergo specific chemical reactions that are not as favorable for its isomers . This makes it particularly useful in various industrial and research applications.

Properties

IUPAC Name

benzene-1,2-diol
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InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
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InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)O
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Molecular Formula

C6H6O2
Record name CATECHOL
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Related CAS

26982-53-6, 20244-21-7 (unspecified hydrochloride salt)
Record name 1,2-Benzenediol, homopolymer
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DSSTOX Substance ID

DTXSID3020257
Record name 1,​2-​Benzenediol
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Molecular Weight

110.11 g/mol
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Physical Description

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.]
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Boiling Point

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F
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Flash Point

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44%
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Density

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79
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Vapor Pressure

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg
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Record name CATECHOL
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Mechanism of Action

The effects of catechol on various ionic channels of isolated primary afferent neurons of the bull frog were examined by a single suction electrode clamp system, which combined internal perfusion and current or voltage clamp using an electronic switching circuit. Catechol was found to inhibit rather specifically the fast potassium(+) current as does 4-aminopyridine. Calcium(2+), sodium(+) and slow potassium(+) currents were not affected. Although both 4-aminopyridine and catechol were inhibitors of the fast potassium(+) channels, their sites of action were quite different. Catechol was effective when applied on the external surface of the cell membrane whereas 4-aminopyridine acted preferably internally. We assumed that a single fast potassium(+) channel has two distinct sites for blockers: the catechol site is exposed to the external medium or situated at the outer orifice of the pore, and the 4-aminopyridine site is located within the same channel but is more easily accessible from inside the nerve cell than outside. The 4-aminopyridine and catechol sites were not, however, completely separate and independent of each other since a synergistic interaction was observed between catechol and 4-aminopyridine., Catechol, a naturally occurring and an important industrial chemical, has been shown to have strong promotion activity and induce glandular stomach tumors in rodents. In addition, catechol is a major metabolite of carcinogenic benzene. To clarify the carcinogenic mechanism of catechol, we investigated DNA damage using human cultured cell lines and 32P-labeled DNA fragments obtained from the human p53 and p16 tumor suppressor genes and the c-Ha-ras-1 proto-oncogene. Catechol increased the amount of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is known to be correlated with the incidence of cancer, in a human leukemia cell line HL-60, whereas the amount of 8-oxodG in its hydrogen peroxide (H2O2)-resistant clone HP100 was not increased. The formation of 8-oxodG in calf thymus DNA was increased by catechol in the presence of Cu(2+). Catechol caused damage to 32P-labeled DNA fragments in the presence of Cu(2+). When NADH was added, DNA damage was markedly enhanced and clearly observed at relatively low concentrations of catechol (<1 microM). DNA cleavage was enhanced by piperidine treatment, suggesting that catechol plus NADH caused not only deoxyribose phosphate backbone breakage but also base modification. Catechol plus NADH frequently modified thymine residues. Bathocuproine, a specific Cu(+) chelator and catalase inhibited the DNA damage, indicating the participation of Cu(+) and H2O2 in DNA damage. Typical hydroxyl radical scavengers did not inhibit catechol plus Cu(2+)-induced DNA damage, whereas methional completely inhibited it. These results suggest that reactive species derived from the reaction of H2O2 with Cu(+) participates in catechol-induced DNA damage. Therefore, /the authors/ conclude that oxidative DNA damage by catechol through the generation of H2O2 plays an important role in the carcinogenic process of catechol and benzene., We examined the redox properties of the "carcinogenic" catechol and the "noncarcinogenic" hydroquinone in relation to different DNA damaging activities and carcinogenicity using 32P-labeled DNA fragments obtained from the human genes. In the presence of endogenous NADH and Cu2+, catechol induces stronger DNA damage than hydroquinone, although the magnitudes of their DNA damaging activities were reversed in the absence of NADH. In both cases, DNA damage resulted from base modification at guanine and thymine residues in addition to strand breakage induced by Cu+ and H2O2, generated during the oxidation of catechol and hydroquinone into 1,2-benzoquinone and 1,4-benzoquinone, respectively. EPR and 1H NMR studies indicated that 1,2-benzoquinone is converted directly into catechol through a nonenzymatic two-electron reduction by NADH whereas 1,4-benzoquinone is reduced into hydroquinone through a semiquinone radical intermediate through two cycles of one-electron reduction. The reduction of 1,2-benzoquinone by NADH proceeds more rapidly than that of 1,4-benzoquinone. This study demonstrates that the rapid 1,2-benzoquinone two-electron reduction accelerates the redox reaction turnover between catechol and 1,2-benzoquinone, resulting in the enhancement of DNA damage. These results suggest that the differences in NADH-mediated redox properties of catechol and hydroquinone contribute to their different carcinogenicities, Catechol is possibly carcinogenic to humans (International Agency for Research on Cancer, IARC). The key mechanism could include its oxidative DNA-damaging effect in combination with reductive-oxidative metals like Cu. We found that DNA damage was suppressed by introducing an alpha-carbonyl group to catechol at C4-position to produce carbonyl catechols. During the oxidative DNA-damaging process, catechols but not carbonyl catechols were oxidized to o-quinone; however, coexisting Cu(II) was reduced to Cu(I). Carbonyl catechols were possibly arrested at the oxidation step of semiquinones in the presence of Cu(II). Cu(I)-binding to DNA was stronger than Cu(II)-binding, on the basis of the circular dichroism spectral change. None of the carbonyl catechols induced such change, suggesting sequestration of Cu(I) from DNA. Solid-phase extraction experiments and spectrophotometric analyses showed the formation of semiquinone chelates with Cu(I). Thus, chelate formation could explain the suppression mechanism of the Cu-catechol-dependent DNA damage by terminating the reduction-oxidation cycle. Structural modifications such as introducing an alpha-carbonyl group to catechol at C4-position would contribute to reducing the risk and improving industrial and medical potentials of aromatic/phenolic compounds ... .
Record name CATECHOL
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Impurities

Ash content, wt% (max) is 0.05. /From table/
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Color/Form

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist

CAS No.

120-80-9
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Melting Point

221 °F (NTP, 1992), 105 °C, 221 °F
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Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
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0 (± 1) mol
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Reaction Step One
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Name
diethyl ether hexane
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Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
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Reaction Step Three
[Compound]
Name
4-lithium
Quantity
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
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solvent
Reaction Step Three
Name
copper
Quantity
100 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Name
copper
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[Compound]
Name
solution
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n-hexylpyrocatechol
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100 mL
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrocatechol
Reactant of Route 2
pyrocatechol
Reactant of Route 3
pyrocatechol
Reactant of Route 4
pyrocatechol
Reactant of Route 5
pyrocatechol
Reactant of Route 6
pyrocatechol
Customer
Q & A

Q1: What is the molecular formula and weight of pyrocatechol?

A1: this compound has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry to characterize this compound. []

Q3: How does this compound affect the stability of o-tolidine and o-dianisidine in histochemistry?

A3: this compound acts as a stabilizing agent for the oxidation products of o-tolidine and o-dianisidine in citric acid/ammonium acetate buffer (pH 4.85), resulting in insoluble, stable, and visible precipitates. This improves the visualization of HRP-labeled neurons and nerve fibers in neurohistochemistry. []

Q4: Does this compound influence the setting of Portland cement?

A4: Yes, small doses of this compound (0.02%-0.03% of cement mass) can induce flash set in Portland cement by inhibiting the dissolution of calcium sulfate, leading to rapid hydration of tricalcium aluminate (C3A). []

Q5: Can this compound impact the resistance of Portland cement mortars to sulfate attack?

A5: Research indicates that this compound, particularly due to its ability to form chelate complexes with aluminum ions, can restrain destructive deformations in Portland cement mortars containing aluminum sulfate when exposed to sulfate attack. []

Q6: How does this compound interact with jack bean urease?

A6: this compound acts as a time- and concentration-dependent irreversible inhibitor of jack bean urease. This inhibition involves the urease active site and can be prevented by thiol compounds, urea, and boric acid. []

Q7: What is the role of this compound in synthesizing silica-sodalite and silicalite-1 crystals?

A7: this compound functions as an additive in the hydrothermal synthesis of silica-sodalite and silicalite-1, promoting the formation of larger and better-morphology crystals by forming a silicon-pyrocatechol complex. [, ]

Q8: Can this compound be used in the synthesis of L-DOPA?

A8: Yes, this compound serves as a substrate for the enzymatic synthesis of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) using β-tyrosinase from Citrobacter freundii overexpressed in Escherichia coli. []

Q9: What are the environmental concerns related to this compound?

A9: this compound, often found in industrial effluents, is considered a priority pollutant due to its harmful effects on organisms even at low concentrations. It is classified as a hazardous pollutant and raises concerns about its impact on aquatic environments. []

Q10: Can this compound be removed from aqueous solutions using environmentally friendly methods?

A10: Yes, research shows that Azolla filiculoides, an aquatic fern, can effectively remove this compound from aqueous solutions through phytoremediation. This natural treatment system provides a cost-effective and environmentally friendly approach to address this compound pollution. []

Q11: Are there alternative methods for removing this compound from aqueous solutions?

A11: Yes, activated carbon coated with aluminum nanoparticles, synthesized using a green method, has proven highly effective in removing this compound from aqueous solutions. []

Q12: How can this compound be quantified in water samples?

A12: A flow-injection chemiluminescence (FI-CL) method, utilizing the chemiluminescent reaction of this compound in a galangin-potassium permanganate-polyphosphoric acid system, has been developed for sensitive and selective determination of this compound in water samples. []

Q13: Can this compound be determined in complex matrices like whole blood?

A13: Yes, a sensitive and selective high-performance liquid chromatography (HPLC) method coupled with fluorimetric detection has been developed for the determination of phenol and this compound in whole blood. The QuEChERS method is employed for efficient extraction of the analytes from the blood matrix. []

Q14: Is there evidence of gas production in reactions involving this compound?

A14: Research has observed significant gas production in the bromate-pyrocatechol oscillator under high bromate and this compound concentrations. This gas production, primarily 5-(dibromomethylene)-2(5H)-furanone, results from the loss of a carbon atom from the this compound aromatic ring. []

Q15: How does this compound interact with iron oxide in an aqueous environment?

A15: In the presence of sodium thiosulfate, this compound undergoes autoxidation and coordinates with Fe3+ in an aqueous solution (pH 7). The thiosulfate stabilizes the this compound oxidation products, primarily o-semiquinones. []

Q16: Are there any studies on the impact of magnetic fields on enzymatic reactions involving this compound?

A16: Studies have demonstrated that a static magnetic field can enhance the activity of tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds like this compound. This enhancement was observed within a magnetic intensity range of 10–350 mT. []

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